molecular formula C13H14ClNO B130465 6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-one CAS No. 79499-56-2

6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-one

Cat. No. B130465
CAS RN: 79499-56-2
M. Wt: 235.71 g/mol
InChI Key: AXCYPPLSMIAAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-one, also known as 2-chloro-N-methyl-6-phenylcyclohexylamine, is a synthetic organic compound with a wide range of uses in scientific research. It is a cyclic amine, an aromatic compound with an amine group attached to the ring structure. The compound has a molecular formula of C13H15ClN and a molecular weight of 218.7 g/mol. It has a melting point of 79-81°C and a boiling point of 170-172°C. 2-chloro-N-methyl-6-phenylcyclohexylamine is a white to off-white solid with a pungent odor.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-one can be achieved through a multi-step process involving the conversion of starting materials to intermediates and finally to the target compound. The key steps in the synthesis pathway include the preparation of 2-cyclohexen-1-one, followed by the introduction of the 2-chlorophenyl and methylamino groups, and finally the formation of the cyclohexenone ring.

Starting Materials
Cyclohexanone, Bromine, Sodium hydroxide, 2-Chlorophenyl magnesium bromide, Methylamine hydrochloride, Sodium borohydride, Acetic acid

Reaction
Step 1: Bromination of cyclohexanone using bromine and sodium hydroxide to yield 2-bromocyclohexanone, Step 2: Grignard reaction of 2-chlorophenyl magnesium bromide with 2-bromocyclohexanone to yield 6-(2-chlorophenyl)-2-cyclohexen-1-one, Step 3: Reductive amination of 6-(2-chlorophenyl)-2-cyclohexen-1-one with methylamine hydrochloride and sodium borohydride to yield 6-(2-chlorophenyl)-6-(methylamino)-2-cyclohexen-1-one, Step 4: Cyclization of 6-(2-chlorophenyl)-6-(methylamino)-2-cyclohexen-1-one with acetic acid to yield the final product

Mechanism Of Action

6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-oneethyl-6-phenylcyclohexylamine acts as a substrate for the enzyme monoamine oxidase (MAO). MAO is an enzyme found in the brain that is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. When 6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-oneethyl-6-phenylcyclohexylamine is taken orally, it is metabolized by MAO and converted into its active metabolite, 6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-oneethyl-6-phenylcyclohexylamine-N-oxide. This metabolite then binds to the MAO enzyme and inhibits its activity, leading to an increase in the levels of neurotransmitters in the brain.

Biochemical And Physiological Effects

6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-oneethyl-6-phenylcyclohexylamine has been shown to have a variety of biochemical and physiological effects. It has been shown to have antidepressant and anxiolytic effects in animal models. It has also been shown to have anticonvulsant, antihypertensive, and analgesic effects. Additionally, it has been shown to have neuroprotective and neuroregenerative effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The main advantage of using 6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-oneethyl-6-phenylcyclohexylamine in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, making it a convenient reagent for organic synthesis. However, it is important to note that 6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-oneethyl-6-phenylcyclohexylamine is a highly potent compound and should be handled with care. It is also important to note that it is a respiratory irritant and can cause skin and eye irritation.

Future Directions

The future directions for 6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-oneethyl-6-phenylcyclohexylamine include further research into its effects on the brain and its potential therapeutic applications. Additionally, further research into its mechanism of action and its potential interactions with other drugs is needed. Additionally, further research into its potential use as a reagent in organic synthesis is needed. Furthermore, research into its potential toxicity and its potential interactions with other compounds is needed. Finally, further research into its potential uses in other fields, such as agriculture and medicine, is needed.

Scientific Research Applications

6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-oneethyl-6-phenylcyclohexylamine is widely used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various compounds such as drugs, agrochemicals, and dyes. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory agents, anticonvulsants, and antihypertensives.

properties

IUPAC Name

6-(2-chlorophenyl)-6-(methylamino)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-15-13(9-5-4-8-12(13)16)10-6-2-3-7-11(10)14/h2-4,6-8,15H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCYPPLSMIAAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC=CC1=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chlorophenyl)-6-(methylamino)-2-cyclohexen-1-one

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